1,1-Dimethylpropyl isothiocyanate
Overview
Description
1,1-Dimethylpropyl isothiocyanate is a useful research compound. Its molecular formula is C6H11NS and its molecular weight is 129.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Isothiocyanates have been synthesized using various methods and studied for their unique chemical properties. For instance, 2,6-Dimethylphenyl isocyanide reacts with benzoyl isothiocyanate to afford a sterically congested ten-membered ring containing the S–S–S moiety (Yavari & Djahaniani, 2010). Additionally, isothiocyanates have been synthesized from amines and carbon disulfide using 4-dimethylaminopyridine as a catalyst (Haojie et al., 2021).
Chemical Reactions and Applications :
- A novel synthesis method for isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction has been developed, showcasing the versatility of these compounds in chemical synthesis (Zhu & Li, 2021).
Applications in Catalysis :
- Isothiocyanates have been applied in latent catalysis, such as the facilitation of the [2 + 2 + 2] cyclotrimerization of phenyl isocyanate and the polymerization of DL-lactide, demonstrating their role in advanced chemical processes (Norris et al., 2011).
Analytical Chemistry Applications :
- In analytical chemistry, alkyl isothiocyanates have been proposed for the determination of 1,1-dimethylhydrazine in gas chromatography coupled with mass spectrometry, highlighting their role in analytical methodologies (Paramonov et al., 2010).
Reactivity Studies :
- Studies on the reactivity of isothiocyanates, such as the investigation of the kinetics of 1,1-dimethylpropyl peroxy radicals in polar solvents, provide insights into their behavior in different chemical environments (Denisova & Shuvalov, 2016).
Mechanism of Action
Target of Action
Isothiocyanates are generally known to interact with a variety of biological targets, including enzymes and proteins, due to their electrophilic nature .
Mode of Action
The mode of action of 2-isothiocyanato-2-methylbutane involves its interaction with its targets, leading to various biochemical changes . Isothiocyanates are known to act as chemoselective electrophiles, tolerating aqueous reaction conditions . This allows them to interact with a variety of biological targets, leading to changes in their function .
Biochemical Pathways
Isothiocyanates are known to be biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the brassicaceae family .
Pharmacokinetics
The pharmacokinetic properties of isothiocyanates can greatly impact their bioavailability and efficacy .
Result of Action
Isothiocyanates are generally known for their diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-isothiocyanato-2-methylbutane . These factors can include the presence of other compounds, pH, temperature, and more .
Future Directions
Isothiocyanates, including 1,1-Dimethylpropyl isothiocyanate, have been studied extensively for their disease preventive and therapeutic effects . They have shown promise in the treatment of various forms of cancers and are being considered for larger human disease mitigation efforts . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .
Biochemical Analysis
Biochemical Properties
1,1-Dimethylpropyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, this compound modulates the activity of phase II detoxification enzymes, such as glutathione S-transferases, which are crucial for the conjugation and elimination of toxic substances. This compound also affects proteins involved in antioxidant responses, tumorigenesis, apoptosis, cell cycle regulation, and metastasis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. It also affects cell cycle regulators, leading to cell cycle arrest at specific phases. Furthermore, this compound modulates the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to cysteine residues in proteins, leading to the formation of thiourea adducts. This binding can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes. Additionally, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form amines and carbon dioxide. Long-term exposure to this compound has been associated with sustained activation of detoxification pathways and prolonged inhibition of tumorigenic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert chemopreventive effects by inducing phase II detoxification enzymes and inhibiting carcinogenesis. At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This compound interacts with enzymes such as glutathione S-transferases and cytochrome P450 enzymes, which play crucial roles in its metabolism. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with specific biomolecules and exerts its effects. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-isothiocyanato-2-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKGVWIYLYUQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208414 | |
Record name | Neopentyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-97-7 | |
Record name | Neopentyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopentyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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